

4-Methylbenzeneboronic acid neopentyl ester characterization data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Dimethyl-2-(*p*-tolyl)-1,3,2-dioxaborinane

Cat. No.: B1323007

[Get Quote](#)

4-Methylbenzeneboronic Acid Neopentyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and experimental protocols for 4-Methylbenzeneboronic acid neopentyl ester, a key reagent in organic synthesis.

Core Data Summary

Below is a summary of the key quantitative data for 4-Methylbenzeneboronic acid neopentyl ester, also known as **5,5-dimethyl-2-(*p*-tolyl)-1,3,2-dioxaborinane**.

Property	Value	Reference
CAS Number	380481-66-3	[1]
Molecular Formula	C ₁₂ H ₁₇ BO ₂	[1]
Molecular Weight	204.08 g/mol	[2]
Melting Point	93-95 °C	[2]
Appearance	White to pale cream crystals or powder	[1]
Purity	≥98.5% (GC)	[1]

Spectroscopic Data

While specific spectra were not found in the initial search, typical chemical shifts for related structures are provided below for reference.

¹H NMR (Proton Nuclear Magnetic Resonance)

- Aromatic Protons (p-tolyl group): Expected in the range of δ 7.0-8.0 ppm.
- Methyl Protons (p-tolyl group): Expected around δ 2.3-2.5 ppm.
- Methylene Protons (neopentyl group, -OCH₂-): Expected around δ 3.7 ppm.
- Methyl Protons (neopentyl group, -C(CH₃)₂): Expected around δ 1.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Aromatic Carbons (p-tolyl group): Expected in the range of δ 125-140 ppm.
- Methyl Carbon (p-tolyl group): Expected around δ 21 ppm.
- Methylene Carbons (neopentyl group, -OCH₂-): Expected around δ 72 ppm.
- Quaternary Carbon (neopentyl group, -C(CH₃)₂): Expected around δ 32 ppm.
- Methyl Carbons (neopentyl group, -C(CH₃)₂): Expected around δ 22 ppm.

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance)

- The chemical shift for tricoordinate boronic esters typically appears in the range of δ 20-35 ppm.

Experimental Protocols

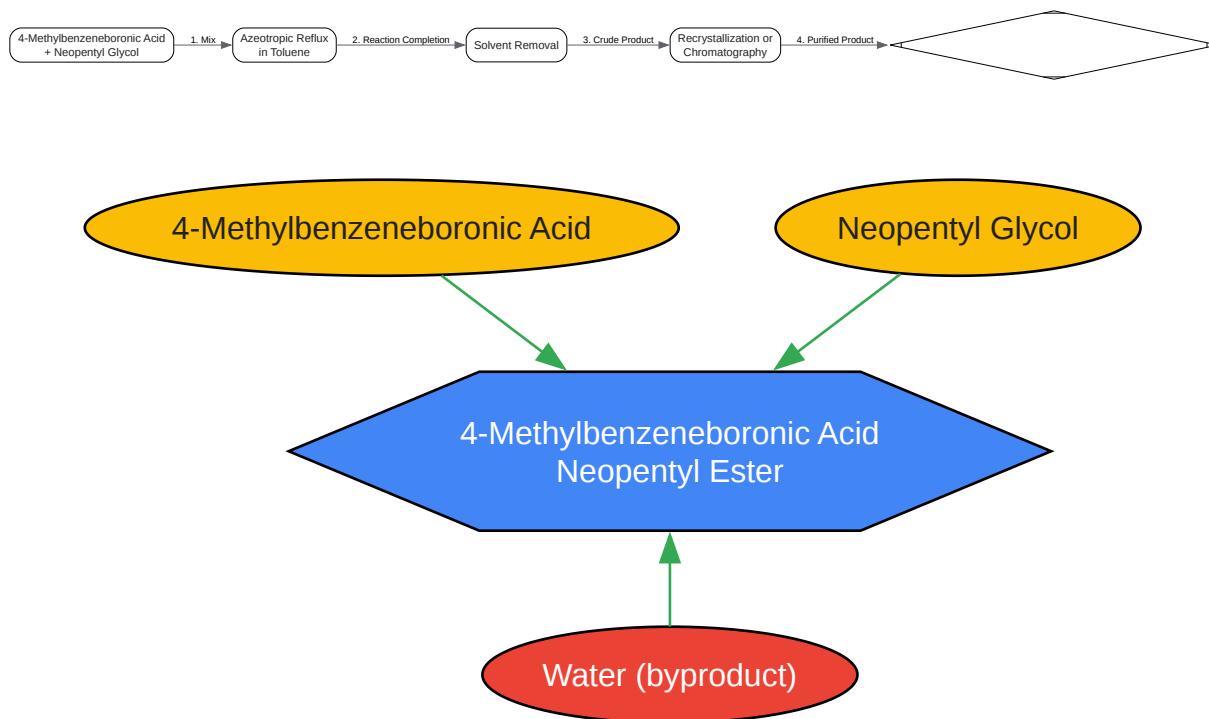
A general and widely used method for the synthesis of arylboronic acid neopentyl esters involves the condensation reaction between the corresponding arylboronic acid and neopentyl glycol.

Synthesis of 4-Methylbenzeneboronic Acid Neopentyl Ester

Materials:

- 4-Methylbenzeneboronic acid
- Neopentyl glycol
- Toluene (or another suitable azeotroping solvent)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:


- To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 4-methylbenzeneboronic acid (1 equivalent) and neopentyl glycol (1-1.2 equivalents).

- Add a sufficient amount of toluene to suspend the reagents.
- Heat the mixture to reflux with vigorous stirring.
- Water is removed from the reaction mixture by azeotropic distillation and collected in the Dean-Stark trap.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the amount of water collected.
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes, heptane) or by column chromatography on silica gel.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Methylbenzeneboronic acid neopentyl ester.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | C₁₂H₁₇BO₂ | CID 23005406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [4-Methylbenzeneboronic acid neopentyl ester characterization data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323007#4-methylbenzeneboronic-acid-neopentyl-ester-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com